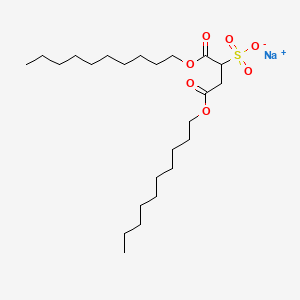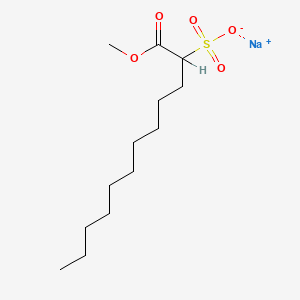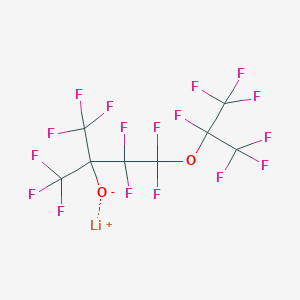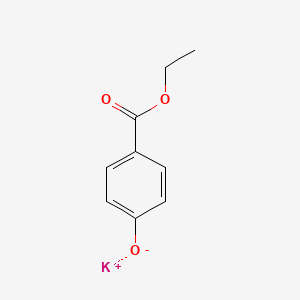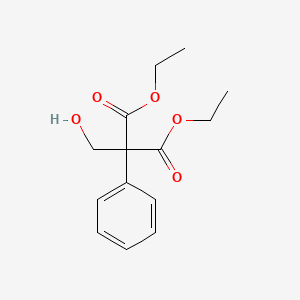
2-(Quinolin-7-YL)acetaldehyde
Vue d'ensemble
Description
2-(Quinolin-7-YL)acetaldehyde is an organic compound featuring a quinoline ring system attached to an acetaldehyde group. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the aldehyde group in this compound makes it a versatile intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Quinolin-7-YL)acetaldehyde typically involves the functionalization of the quinoline ring. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with an aldehyde or ketone. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide under reflux conditions .
Industrial Production Methods: Industrial production of quinoline derivatives often employs catalytic processes to enhance yield and selectivity. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are commonly used. Additionally, green chemistry approaches, including microwave-assisted synthesis and solvent-free reactions, are gaining popularity due to their environmental benefits .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Quinolin-7-YL)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: 2-(Quinolin-7-YL)acetic acid.
Reduction: 2-(Quinolin-7-YL)ethanol.
Substitution: Halogenated quinoline derivatives.
Applications De Recherche Scientifique
2-(Quinolin-7-YL)acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to the quinoline ring’s photophysical properties.
Medicine: Explored for its antimicrobial and anticancer activities. Quinoline derivatives are known to interact with various biological targets, making them valuable in drug discovery.
Industry: Utilized in the production of dyes, pigments, and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-(Quinolin-7-YL)acetaldehyde involves its interaction with biological macromolecules. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the aldehyde group can form covalent bonds with nucleophilic sites in proteins, affecting their activity. These interactions make it a potential candidate for anticancer and antimicrobial therapies.
Comparaison Avec Des Composés Similaires
Quinoline: The parent compound, known for its broad spectrum of biological activities.
2-(Quinolin-8-YL)acetaldehyde: A structural isomer with similar chemical properties but different biological activities.
2-(Quinolin-6-YL)acetaldehyde: Another isomer with distinct reactivity and applications.
Uniqueness: 2-(Quinolin-7-YL)acetaldehyde is unique due to the specific position of the aldehyde group on the quinoline ring, which influences its reactivity and interaction with biological targets. This positional specificity can lead to different biological activities compared to its isomers.
Propriétés
IUPAC Name |
2-quinolin-7-ylacetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c13-7-5-9-3-4-10-2-1-6-12-11(10)8-9/h1-4,6-8H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUAUWSRXJBYNSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)CC=O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10627121 | |
| Record name | (Quinolin-7-yl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10627121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
545423-98-1 | |
| Record name | (Quinolin-7-yl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10627121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


